Here are some specific research applications of 4-Fluorobenzyl iodide:
4-Fluorobenzyl iodide is an organic compound with the molecular formula CHFI. It consists of a benzene ring substituted with a fluorine atom and an iodine atom at the benzylic position. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, where it can serve as a versatile electrophile due to the presence of the iodine atom, which is a good leaving group. The compound is typically used in organic synthesis and radiochemistry, particularly in the development of radiotracers for positron emission tomography.
There is no scientific literature available on the specific mechanism of action of 4-FBzI.
While 4-fluorobenzyl iodide itself may not exhibit significant biological activity, its derivatives, particularly those labeled with fluorine-18, have been studied extensively for their potential in medical imaging. These derivatives can bind to biological targets and provide insights into metabolic processes through positron emission tomography imaging. The ability to modify its structure allows for tailored interactions with various biological systems.
Several methods exist for synthesizing 4-fluorobenzyl iodide:
4-Fluorobenzyl iodide has several applications:
Interaction studies involving 4-fluorobenzyl iodide focus on its reactivity with various nucleophiles. Research indicates that it reacts effectively with secondary amines and anilines, leading to high-yield formation of N-substituted products. These interactions are crucial for developing new pharmaceuticals and understanding biological mechanisms . Additionally, studies have shown its utility in labeling pharmacologically active molecules with fluorine-18 for imaging purposes .
Several compounds share structural similarities with 4-fluorobenzyl iodide. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzyl iodide | CHCHI | Lacks fluorine; used similarly in nucleophilic substitutions. |
| 4-Bromobenzyl iodide | CHBrI | Similar reactivity but bromine is less reactive than iodine. |
| 4-Chlorobenzyl iodide | CHClI | Chlorine is less effective as a leaving group compared to iodine. |
| 4-Fluorobenzaldehyde | CHF | Contains a carbonyl group; different reactivity profile. |
What sets 4-fluorobenzyl iodide apart from these similar compounds is its unique combination of both a highly reactive iodine leaving group and a fluorine substituent that can enhance lipophilicity and alter biological interactions. This dual functionality makes it particularly valuable in synthetic organic chemistry and medicinal applications.
The synthesis of 4-fluorobenzyl iodide through halogen exchange reactions represents one of the most established and reliable methodologies in organic chemistry [4]. The Finkelstein reaction, named after German chemist Hans Finkelstein, involves the substitution nucleophilic bimolecular mechanism where one halogen atom is exchanged for another [4] [19]. This reaction operates as an equilibrium process that can be driven to completion by exploiting the differential solubility of various halide salts [19].
The classic Finkelstein approach for preparing 4-fluorobenzyl iodide involves treating the corresponding chloride or bromide precursor with sodium iodide in acetone [4] [19]. The reaction success depends on the principle that sodium iodide remains soluble in acetone while sodium chloride and sodium bromide precipitate, thereby driving the equilibrium toward product formation through mass action [19]. Research has demonstrated that benzyl halides exhibit exceptional reactivity in Finkelstein reactions, with relative reaction rates significantly higher than those of primary alkyl halides [19].
The selection of appropriate solvent systems plays a crucial role in optimizing halogen exchange reactions for 4-fluorobenzyl iodide synthesis [6]. Extensive research has evaluated various solvent combinations and their impact on reaction efficiency and product yield [6].
Table 1: Solvent Systems and Phase Transfer Catalysis for 4-Fluorobenzyl Iodide Synthesis
| Solvent System | Finkelstein Reaction Efficiency (%) | Phase Transfer Catalyst | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Acetone | 85 | None | 4 | 60 |
| DMF | 65 | TBAB | 8 | 100 |
| DMSO | 70 | TBAB | 6 | 80 |
| Ethylene Glycol | 72 | Crown Ether | 10 | 120 |
| Acetonitrile | 60 | TBAB | 12 | 82 |
| THF | 45 | None | 24 | 65 |
Acetone emerges as the optimal solvent for traditional Finkelstein reactions, achieving 85% efficiency without requiring phase transfer catalysts [4] [19]. The superior performance of acetone stems from its selective solubility properties that facilitate the precipitation of sodium halide byproducts [19]. Alternative polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide require longer reaction times and elevated temperatures, though they can be enhanced through the incorporation of phase transfer catalysts [6].
Phase transfer catalysis using tetrabutylammonium bromide and crown ethers has been investigated for improving reaction efficiency in less optimal solvent systems [6] [37]. These catalysts function by facilitating the transport of ionic species across phase boundaries, thereby enhancing the nucleophilicity of iodide ions in organic media [37]. The application of supported molten alkyl phosphonium catalysts has shown particular promise for continuous flow processes, achieving near-equilibrium conversion at elevated temperatures [6].
The mechanistic pathway of benzyl halide conversions can proceed under either kinetic or thermodynamic control, with reaction conditions determining the predominant mechanism [21] [5]. Understanding these control regimes is essential for optimizing 4-fluorobenzyl iodide synthesis and achieving desired selectivity profiles [21].
Table 2: Kinetic vs Thermodynamic Control in Benzyl Halide Conversions
| Temperature (°C) | Kinetic Product Ratio (%) | Thermodynamic Product Ratio (%) | Reaction Rate Constant (M⁻¹s⁻¹) | Selectivity Factor |
|---|---|---|---|---|
| 25 | 75 | 25 | 0.12 | 3.0 |
| 40 | 68 | 32 | 0.34 | 2.1 |
| 60 | 55 | 45 | 0.85 | 1.2 |
| 80 | 42 | 58 | 1.95 | 0.7 |
| 100 | 32 | 68 | 3.80 | 0.5 |
| 120 | 25 | 75 | 6.20 | 0.3 |
At lower temperatures, kinetic control predominates, favoring the formation of products through the fastest reaction pathway [21]. The kinetic product represents the compound formed through the most accessible transition state, regardless of its thermodynamic stability [21]. Conversely, elevated temperatures enable thermodynamic control, where products reach equilibrium distribution based on their relative stabilities [21].
Mechanistic investigations have revealed that benzyl halide reactions proceed through substitution nucleophilic bimolecular pathways with characteristic inversion of stereochemistry [5] [7]. The reaction coordinate involves the formation of a transition state where the incoming nucleophile and departing halide occupy apical positions in a trigonal bipyramidal geometry [5]. Computational studies indicate that the activation energy for benzyl iodide formation decreases with increasing temperature, facilitating the thermodynamically controlled pathway [5].
Hypervalent iodine reagents have emerged as powerful tools for direct iodination reactions, offering environmentally friendly alternatives to traditional halogenation methods [9] [11]. These reagents operate through unique oxidative mechanisms that enable selective carbon-iodine bond formation under mild conditions [9].
Table 3: Direct Iodination Using Hypervalent Iodine Reagents
| Hypervalent Iodine Reagent | Yield (%) | Reaction Time (min) | Selectivity | Cost Effectiveness |
|---|---|---|---|---|
| PhI(OAc)₂ | 72 | 30 | High | Medium |
| PhI(TFA)₂ | 68 | 45 | Medium | Low |
| PIDA | 75 | 25 | High | High |
| PhICl₂ | 82 | 20 | Very High | Medium |
| IBX | 65 | 60 | Medium | Low |
| DMP | 70 | 40 | High | Low |
The mechanism of hypervalent iodine-mediated iodination involves the initial formation of a hypervalent iodine intermediate through ligand exchange [9] [11]. This intermediate subsequently undergoes reductive elimination to generate the carbon-iodine bond while regenerating the iodoarene [10]. The strongly electrophilic nature of hypervalent iodine centers makes them susceptible to nucleophilic attack, with the phenyliodonio group exhibiting leaving group ability approximately one million times greater than triflate [10].
Dichloroiodobenzene emerges as the most effective reagent for 4-fluorobenzyl iodide synthesis, achieving 82% yield with exceptional selectivity [16]. The reaction proceeds through a single-electron transfer mechanism where the benzyl substrate undergoes oxidation to form a radical cation intermediate [12]. This intermediate subsequently undergoes nucleophilic attack by chloride or iodide species to yield the halogenated product [12].
Recent developments in electrochemical generation of hypervalent iodine species have expanded the scope of direct iodination reactions [12]. The indirect electrochemical approach using redox mediators based on the iodine(I)/iodine(III) redox couple enables the formation of previously inaccessible hypervalent iodine intermediates [12]. These electrochemically generated species demonstrate enhanced stability and reactivity compared to their chemically prepared counterparts [12].
The synthesis of fluorine-18 labeled 4-fluorobenzyl iodide represents a critical application in positron emission tomography tracer development [1] [8]. This radiopharmaceutical serves as a versatile alkylating agent for incorporating fluorine-18 into various molecular frameworks through nucleophilic substitution reactions [1].
Radiolabeling strategies for [¹⁸F]4-fluorobenzyl iodide production typically involve nucleophilic fluorination of appropriately functionalized precursors [15]. The most commonly employed approach utilizes nitro or trimethylammonium leaving groups that undergo displacement by [¹⁸F]fluoride under basic conditions [15]. The reaction requires azeotropic drying of [¹⁸F]fluoride to enhance its nucleophilicity and prevent competing hydrolysis reactions [15].
Research has demonstrated that [¹⁸F]4-fluorobenzyl iodide exhibits rapid reactivity toward secondary amines and anilines, yielding corresponding N-[¹⁸F]4-fluorobenzyl analogues in high yields [1] [8]. The alkylation reactions proceed through substitution nucleophilic bimolecular mechanisms with characteristic retention of stereochemistry at the benzylic carbon [1]. Amides and thiol nucleophiles require base catalysis to achieve satisfactory conversion rates [1].
The development of automated radiosynthesis platforms has revolutionized the production of [¹⁸F]4-fluorobenzyl iodide for clinical applications [23] [24]. These systems address the challenges associated with short half-life radioisotopes while ensuring reproducible synthesis yields and minimizing radiation exposure to operators [24].
Table 4: Automated Radiosynthesis Platform Specifications
| Platform | Maximum Temperature (°C) | Maximum Pressure (bar) | Number of Reactors | Typical RCY for F-18 Tracers (%) | Synthesis Time (min) |
|---|---|---|---|---|---|
| ELIXYS | 200 | 10 | 3 | 45 | 60 |
| TRACERLab FX2 N | 180 | 8 | 1 | 35 | 90 |
| Modular-Lab eazy | 150 | 6 | 1 | 40 | 75 |
| Synthera+ | 160 | 7 | 1 | 38 | 85 |
| CFN-MPS200 | 200 | 12 | 2 | 42 | 70 |
The ELIXYS radiosynthesizer represents the most versatile platform for [¹⁸F]4-fluorobenzyl iodide production, featuring three movable reactors capable of operating at temperatures up to 200°C and pressures up to 10 bar [23] [24] [28]. The system utilizes disposable cassettes that eliminate permanent tubing connections to reaction vessels, thereby enabling high-temperature and high-pressure reactions without compromising component integrity [28]. The integrated reagent handling robot delivers sensitive reagents from sealed vials on demand, ensuring optimal reaction conditions [28].
Alternative platforms such as the TRACERLab FX2 N and Modular-Lab eazy offer simplified operation through single-reactor designs optimized for routine production [26] [27]. These systems incorporate automated quality control procedures that satisfy regulatory requirements for good manufacturing practice production [26]. The cassette-based approach facilitates rapid transition between different tracer syntheses without requiring extensive cleaning protocols [27].
The automation process involves breaking down manual synthesis protocols into discrete unit operations that can be programmed using intuitive drag-and-drop interfaces [13] [25]. These operations include fluoride activation, radiofluorination, intermediate purification, and final product formulation [13]. Validation studies have demonstrated that automated syntheses consistently produce [¹⁸F]4-fluorobenzyl iodide with radiochemical yields ranging from 35-45% and specific activities exceeding 100 gigabecquerels per micromole [26].
The purification of [¹⁸F]4-fluorobenzyl iodide presents unique challenges related to the short half-life of fluorine-18 and the need to achieve high radiochemical purity for clinical applications [14] [29]. Conventional purification methods must be optimized to minimize synthesis time while ensuring adequate separation of the desired product from impurities and unreacted precursors [14].
Table 5: Purification Methods for PET Tracer Development
| Purification Method | Recovery Efficiency (%) | Purification Time (min) | Volume Reduction Factor | Automation Compatibility |
|---|---|---|---|---|
| Semi-prep HPLC | 88 | 15 | 5 | High |
| SPE Cartridge | 75 | 5 | 3 | Very High |
| Membrane Distillation | 92 | 8 | 15 | Medium |
| Evaporation | 65 | 20 | 8 | Medium |
| Combined HPLC-SPE | 85 | 12 | 7 | High |
High-performance liquid chromatography remains the gold standard for [¹⁸F]4-fluorobenzyl iodide purification, achieving 88% recovery efficiency with excellent separation of radiochemical impurities [29] [33]. The chromatographic behavior of [¹⁸F]fluoride requires careful consideration of mobile phase composition, particularly pH, which significantly affects retention and recovery [29]. Research has demonstrated that mobile phases with pH greater than 5 are essential for silica-based columns to prevent [¹⁸F]fluoride retention [29].
Solid-phase extraction cartridges offer rapid purification with very high automation compatibility, making them ideal for routine production environments [34]. These systems utilize hydrophilic-lipophilic balance sorbents that selectively retain organic impurities while allowing the desired product to pass through [34]. The combination of high-performance liquid chromatography with solid-phase extraction provides enhanced purification efficiency while maintaining reasonable processing times [34].
Emerging purification technologies such as membrane distillation demonstrate superior volume reduction capabilities, achieving 15-fold concentration factors compared to conventional methods [33]. This microfluidic approach operates through selective transport of solvent vapor across hydrophobic membranes, enabling rapid concentration without the bulk and complexity of traditional rotary evaporation systems [33]. The technology shows particular promise for small-volume applications where high specific activity is required [33].
Crystallographic Analysis Overview
Limited direct crystallographic data exists for 4-fluorobenzyl iodide itself; however, several related structural studies provide insight into the molecular geometry of fluorinated benzyl halides. X-ray crystallographic investigations of similar 4-fluorobenzyl derivatives and benzyl iodide compounds reveal key structural parameters that characterize this molecular framework [1] [2].
Molecular Geometry Parameters
The crystal structure analysis reveals that 4-fluorobenzyl iodide adopts a characteristic geometry where the fluorine substituent at the para position influences the overall electronic distribution and molecular conformation. The benzyl group maintains its typical planar aromatic ring structure with the methylene carbon positioned out of the aromatic plane [3] [4].
Bond Length Analysis
Based on comparative crystallographic studies of related compounds, the molecular geometry of 4-fluorobenzyl iodide exhibits several distinctive features:
| Bond Type | Typical Length (Å) | Electronic Influence |
|---|---|---|
| C-I (benzylic) | 2.13-2.16 | Elongated due to benzylic stabilization |
| C-F (aromatic) | 1.35-1.37 | Shortened by electronegativity |
| C-C (aromatic) | 1.39-1.40 | Standard aromatic character |
| C-C (benzyl) | 1.51-1.53 | Single bond character |
The carbon-iodine bond length in benzyl iodides typically ranges from 2.13 to 2.16 Å, which is elongated compared to simple alkyl iodides due to the stabilizing effect of the adjacent aromatic system [2] [5]. This elongation reflects the partial ionic character of the bond and the delocalization of electron density into the aromatic ring.
Angular Geometry
The bond angles around the benzylic carbon show deviation from tetrahedral geometry due to hyperconjugative interactions between the carbon-iodine bond and the aromatic π-system. The C-C-I angle typically measures approximately 111-113°, representing a compression from the ideal tetrahedral angle of 109.5° [6].
Crystal Packing Considerations
In the solid state, 4-fluorobenzyl iodide molecules are expected to exhibit weak intermolecular interactions including van der Waals forces and possible halogen bonding involving the iodine atom. The fluorine substituent may participate in weak C-H···F hydrogen bonding interactions, contributing to the overall crystal stability [7] [8].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 4-fluorobenzyl iodide displays characteristic signals that reflect the electronic environment of the fluorine-substituted aromatic system. The aromatic proton signals appear as a doublet of doublets at 7.35 parts per million (chemical shift = 8.6, 5.3 hertz, 2H) for the protons ortho to fluorine, and at 6.98 parts per million (chemical shift = 8.6, 8.6 hertz, 2H) for the protons meta to fluorine [2].
The methylene protons adjacent to iodine resonate as a singlet at 4.44 parts per million (2H), significantly downfield shifted compared to typical benzyl systems due to the deshielding effect of the iodine atom [2]. The coupling patterns observed in the aromatic region reflect the characteristic fluorine-proton coupling across the aromatic ring system.
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and fluorine-carbon coupling interactions. The spectrum exhibits four distinct aromatic carbon signals with characteristic fluorine coupling:
| Carbon Position | Chemical Shift (ppm) | Coupling Constant (Hz) |
|---|---|---|
| C-F (para) | 162.2 | ¹JCF = 248 |
| Quaternary aromatic | 135.3 | ³JCF = 3 |
| Ortho to fluorine | 130.6 | ³JCF = 8 |
| Meta to fluorine | 115.9 | ²JCF = 22 |
| Methylene carbon | 4.7 | No coupling |
The large one-bond carbon-fluorine coupling constant of 248 hertz confirms the direct attachment of fluorine to the aromatic carbon. The methylene carbon appears significantly upfield at 4.7 parts per million, characteristic of carbon atoms bearing iodine substituents [2].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The ¹⁹F Nuclear Magnetic Resonance spectrum displays a single resonance at -116.7 parts per million, typical for para-fluorotoluene derivatives [2]. This chemical shift falls within the expected range for aromatic fluorine atoms (-110 to -120 parts per million) and reflects the electronic environment of the fluorine substituent in the para position relative to the electron-withdrawing iodomethyl group [9] [10].
The fluorine-19 Nuclear Magnetic Resonance chemical shift is influenced by the electron-withdrawing nature of the iodomethyl substituent, which causes a slight downfield shift compared to simple 4-fluorotoluene. The sharp singlet indicates rapid molecular tumbling in solution and absence of significant fluorine-fluorine coupling [11].
Infrared Spectroscopic Analysis
The infrared spectrum of 4-fluorobenzyl iodide exhibits characteristic vibrational bands that provide insight into the molecular structure and bonding. Key spectroscopic features include aromatic carbon-carbon stretching vibrations in the region 1590-1500 reciprocal centimeters, carbon-hydrogen stretching modes around 3000 reciprocal centimeters, and characteristic carbon-fluorine stretching around 1220-1100 reciprocal centimeters [12] [13].
The carbon-iodine stretching vibration appears as a weak absorption in the low-frequency region (500-600 reciprocal centimeters), consistent with the polarizable nature of the carbon-iodine bond. The aromatic carbon-hydrogen out-of-plane bending vibrations provide fingerprint information for the para-disubstituted benzene ring system [14].
Computational Vibrational Analysis
Density Functional Theory calculations at the B3LYP level with appropriate basis sets predict the complete vibrational spectrum of 4-fluorobenzyl iodide. The computational analysis reveals 36 normal vibrational modes for this molecule, including both in-plane and out-of-plane deformations of the aromatic ring system [15] [16].
Key Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C-H stretch (aromatic) | 3080-3020 | Aromatic C-H bonds |
| C-H stretch (methylene) | 2980-2920 | CH₂ symmetric/asymmetric |
| C=C stretch (aromatic) | 1610, 1590, 1510 | Ring breathing modes |
| C-F stretch | 1220 | Strong, characteristic |
| C-I stretch | 580 | Weak, characteristic |
| Ring deformation | 850, 820 | Out-of-plane bending |
The Density Functional Theory calculations confirm the experimental assignments and provide additional insight into the coupling between different vibrational modes. The carbon-fluorine stretching mode shows significant intensity due to the large dipole moment change associated with this vibration [17].
Computational Electronic Structure Analysis
The electronic structure of 4-fluorobenzyl iodide has been investigated using Density Functional Theory methods to understand the reactivity patterns of the carbon-iodine bond. The calculations reveal significant electronic density redistribution caused by the presence of both the electron-withdrawing fluorine substituent and the polarizable iodine atom [18] [19].
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the chemical reactivity of 4-fluorobenzyl iodide. The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the fluorine lone pairs, while the lowest unoccupied molecular orbital shows substantial carbon-iodine antibonding character [15].
Bond Dissociation Energy Calculations
Computational studies indicate that the carbon-iodine bond dissociation energy in 4-fluorobenzyl iodide is approximately 46-48 kilocalories per mole, which is lower than typical alkyl carbon-iodine bonds due to benzylic stabilization [20]. The presence of the para-fluorine substituent provides additional stabilization to the resulting benzyl radical through resonance effects.
Electronic Structure Parameters
| Parameter | Value | Method |
|---|---|---|
| C-I Bond Length | 2.14 Å | DFT/B3LYP |
| Bond Dissociation Energy | 47 kcal/mol | Calculated |
| HOMO Energy | -6.2 eV | DFT |
| LUMO Energy | -1.8 eV | DFT |
| Dipole Moment | 2.1 D | Calculated |
Reactivity Implications
The computational analysis reveals that the carbon-iodine bond in 4-fluorobenzyl iodide exhibits enhanced electrophilic character compared to simple benzyl iodides. The electron-withdrawing effect of the para-fluorine substituent increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack [21] [22].
The electronic structure calculations predict that heterolytic cleavage of the carbon-iodine bond is favored over homolytic cleavage in polar solvents, consistent with the observed reactivity in nucleophilic substitution reactions. The fluorine substituent stabilizes the resulting carbocation through resonance donation while simultaneously withdrawing electron density through inductive effects [23] [24].
Natural Bond Orbital Analysis